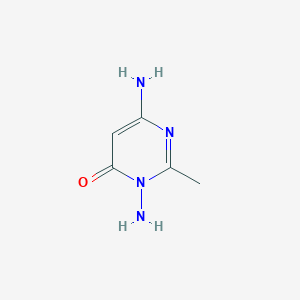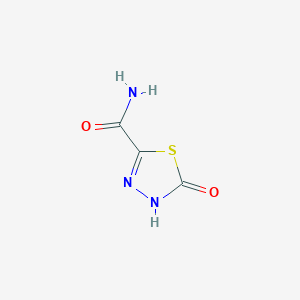
5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are five-membered aromatic heterocycles containing one sulfur atom and two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide typically involves the acylation of hydrazones of oxamic acid thiohydrazides. The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine can yield the desired thiadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen and sulfur atoms in the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various hydrazonoyl halides for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol and the presence of catalysts such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives like 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides and substituted thiadiazole derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antimicrobial activity against various microorganisms, including E. coli and B.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of essential biomolecules in microorganisms. The compound’s structure allows it to form strong interactions with key enzymes and proteins, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Oxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide include other thiadiazole derivatives such as:
- 4,5-Dihydro-1,3,4-thiadiazole-2-carboxamide
- 2-(5-Methyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide
- 1,3,4-Thiadiazole-2-thiol
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the oxo group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological properties .
Propiedades
Fórmula molecular |
C3H3N3O2S |
|---|---|
Peso molecular |
145.14 g/mol |
Nombre IUPAC |
2-oxo-3H-1,3,4-thiadiazole-5-carboxamide |
InChI |
InChI=1S/C3H3N3O2S/c4-1(7)2-5-6-3(8)9-2/h(H2,4,7)(H,6,8) |
Clave InChI |
KJPYLEDLPZJVPH-UHFFFAOYSA-N |
SMILES canónico |
C1(=NNC(=O)S1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


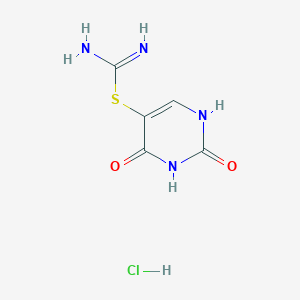
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13116657.png)
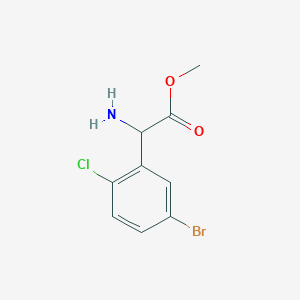
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)

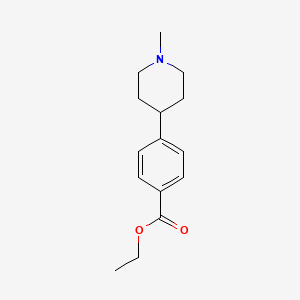


![3',6'-Diamino-2',7'-dimethyl-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13116693.png)
![8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
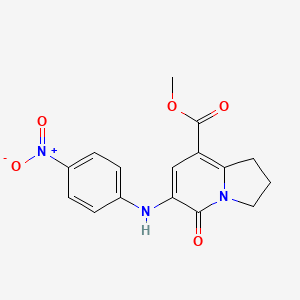
![N-[4-(methoxycarbonyl)phenyl]glycine](/img/structure/B13116715.png)
